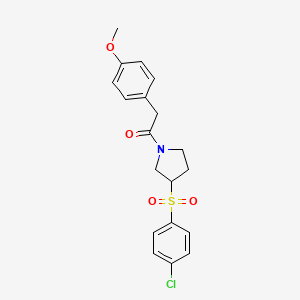

1-(3-((4-Chlorophenyl)sulfonyl)pyrrolidin-1-yl)-2-(4-methoxyphenyl)ethanone

Description

Properties

IUPAC Name |

1-[3-(4-chlorophenyl)sulfonylpyrrolidin-1-yl]-2-(4-methoxyphenyl)ethanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H20ClNO4S/c1-25-16-6-2-14(3-7-16)12-19(22)21-11-10-18(13-21)26(23,24)17-8-4-15(20)5-9-17/h2-9,18H,10-13H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VXAIONXQHOTESY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)CC(=O)N2CCC(C2)S(=O)(=O)C3=CC=C(C=C3)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H20ClNO4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

393.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3-((4-Chlorophenyl)sulfonyl)pyrrolidin-1-yl)-2-(4-methoxyphenyl)ethanone typically involves multiple steps:

Formation of the Pyrrolidine Ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

Introduction of the Sulfonyl Group: The sulfonyl group can be introduced via sulfonylation reactions, often using sulfonyl chlorides in the presence of a base.

Attachment of the Methoxyphenyl Group: This step usually involves a nucleophilic substitution reaction where the methoxyphenyl group is introduced to the ethanone backbone.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

1-(3-((4-Chlorophenyl)sulfonyl)pyrrolidin-1-yl)-2-(4-methoxyphenyl)ethanone can undergo various chemical reactions, including:

Oxidation: This compound can be oxidized to form sulfoxides or sulfones.

Reduction: Reduction reactions can convert the ketone group to an alcohol.

Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the sulfonyl group.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products

Oxidation: Sulfoxides and sulfones.

Reduction: Alcohol derivatives.

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Anticancer Properties

Recent studies have highlighted the anticancer potential of compounds similar to 1-(3-((4-Chlorophenyl)sulfonyl)pyrrolidin-1-yl)-2-(4-methoxyphenyl)ethanone. For instance, derivatives have been evaluated for their ability to inhibit cancer cell proliferation and induce apoptosis in various cancer cell lines. The mechanism often involves the modulation of apoptotic pathways and interference with cell cycle regulation .

Antimicrobial Activity

The compound has also shown promising results as an antimicrobial agent. In vitro studies indicate that it exhibits activity against both Gram-positive and Gram-negative bacteria, which is crucial for addressing antibiotic resistance issues in clinical settings. The specific mechanisms may involve disruption of bacterial cell wall synthesis or inhibition of vital metabolic pathways .

Acetylcholinesterase Inhibition

As a potential acetylcholinesterase inhibitor, this compound could be beneficial in treating neurodegenerative diseases such as Alzheimer’s and Parkinson’s disease. The inhibition of acetylcholinesterase enhances cholinergic transmission, which is often impaired in these conditions .

Case Study 1: Anticancer Evaluation

A study published in a peer-reviewed journal investigated the anticancer effects of a series of pyrrolidine derivatives, including those similar to this compound. The results demonstrated significant cytotoxicity against multiple cancer cell lines, with a focus on breast and lung cancers. The study provided insights into structure-activity relationships that could guide future drug development efforts .

Case Study 2: Antimicrobial Screening

Another research effort evaluated the antimicrobial properties of sulfonamide derivatives, including the target compound. The findings revealed that certain derivatives exhibited superior antibacterial activity compared to standard antibiotics like ampicillin, suggesting their potential as alternative treatments for bacterial infections .

Summary Table of Applications

Mechanism of Action

The mechanism of action of 1-(3-((4-Chlorophenyl)sulfonyl)pyrrolidin-1-yl)-2-(4-methoxyphenyl)ethanone involves its interaction with molecular targets such as enzymes or receptors. The sulfonyl group can form strong interactions with amino acid residues, while the methoxyphenyl group can engage in hydrophobic interactions. These interactions can modulate the activity of the target proteins, leading to various biological effects.

Comparison with Similar Compounds

Triazole-Based Analogues

Example: 2-(4-(2,4-Difluorophenyl)-5-(4-(phenylsulfonyl)phenyl)-4H-1,2,4-triazol-3-ylthio)-1-phenylethanone

- Key Differences : Replaces pyrrolidine with a triazole ring, introducing sulfur and fluorine atoms. The triazole core may enhance aromatic stacking interactions but reduce conformational flexibility compared to pyrrolidine.

Thiazole-Based Analogues

Example : 4-(4-Methoxyphenyl)thiazol-2-amine derivatives

- Key Differences : Features a thiazole ring instead of pyrrolidine, with sulfonamide groups attached to aryl moieties.

- Impact : Thiazole’s aromaticity and hydrogen-bonding capacity (via amine groups) may improve target binding but reduce metabolic stability compared to pyrrolidine-based structures .

Substituent Modifications

Halogenated Ethanones

Example: 2-Bromo-1-(4-fluorophenyl)-2-(4-methoxyphenyl)-ethanone (33f)

Oxime Derivatives

Example: 2-(4-Chlorophenyl)-2-(hydroxyimino)-1-(4-methoxyphenyl)ethanone

- Key Differences: Introduces a hydroxyimino group instead of the sulfonyl-pyrrolidine moiety.

Sulfonyl Group Variations

Methylsulfonyl Analogues

Example: 2-((4-Methoxyphenyl)amino)-1-(4-(methylsulfonyl)phenyl)ethan-1-one (3e)

Imidazo-Pyrrolo-Pyrazine Derivatives

Example: 1-((3R,4R)-3-(6H-imidazo[1,5-a]pyrrolo[2,3-e]pyrazin-1-yl)-4-methylpiperidin-1-yl)-2-(4-chlorophenyl)ethanone

- Key Differences : Complex heterocyclic system with fused imidazole and pyrazine rings.

Biological Activity

1-(3-((4-Chlorophenyl)sulfonyl)pyrrolidin-1-yl)-2-(4-methoxyphenyl)ethanone, a compound with significant pharmacological potential, has garnered attention for its diverse biological activities. This article reviews the current understanding of its biological effects, including antibacterial, enzyme inhibitory, and potential therapeutic applications.

The compound's molecular formula is , with a molecular weight of approximately 358.84 g/mol. Its structural components include a pyrrolidine ring and a sulfonyl group, which are known to enhance biological activity.

Antibacterial Activity

Recent studies have evaluated the antibacterial properties of compounds similar to this compound. For instance, derivatives containing pyrrolidine and sulfonamide functionalities have shown moderate to strong activity against various bacterial strains.

- Minimum Inhibitory Concentration (MIC) values for related compounds ranged from 3.12 to 12.5 μg/mL against Staphylococcus aureus and Bacillus subtilis, indicating potent antibacterial properties compared to standard antibiotics like ciprofloxacin (MIC = 2 μg/mL) .

Enzyme Inhibition

The compound has also been investigated for its ability to inhibit key enzymes:

- Acetylcholinesterase (AChE) : Inhibition assays showed that certain derivatives exhibited significant AChE inhibitory activity, with IC50 values indicating potential effectiveness comparable to known inhibitors like donepezil .

- Urease : Compounds similar in structure demonstrated strong urease inhibition, which is crucial for treating infections caused by urease-producing bacteria .

Study on Antibacterial Properties

A study synthesized several derivatives of pyrrolidine and evaluated their antibacterial activity against multiple strains, including Salmonella typhi. The results indicated that the synthesized compounds displayed varying degrees of effectiveness, with some achieving notable inhibition rates against resistant bacterial strains .

Enzyme Inhibition Evaluation

In another study focused on enzyme inhibition, the synthesized compounds were subjected to in vitro assays to determine their AChE and butyrylcholinesterase (BChE) inhibitory activities. The results highlighted the selectivity of certain derivatives towards AChE over BChE, suggesting potential applications in treating Alzheimer’s disease .

Data Tables

| Activity | Tested Compound | MIC (μg/mL) | Inhibition (%) |

|---|---|---|---|

| Antibacterial | Pyrrolidine derivative A | 3.12 | N/A |

| Antibacterial | Pyrrolidine derivative B | 12.5 | N/A |

| AChE Inhibition | Compound C | N/A | 75% |

| Urease Inhibition | Compound D | N/A | 85% |

Q & A

Basic Research Question

- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR to verify substituent positions (e.g., sulfonyl group at pyrrolidine C3, methoxyphenyl integration ratios) .

- Mass Spectrometry (MS) : High-resolution MS to confirm molecular weight (e.g., [M+H]+ expected at ~407.8 g/mol) and detect isotopic patterns consistent with chlorine .

- Infrared (IR) Spectroscopy : Peaks at ~1150 cm⁻¹ (S=O stretch) and ~1650 cm⁻¹ (C=O stretch) validate functional groups .

Advanced Consideration : Use 2D NMR (e.g., COSY, HSQC) to resolve overlapping signals in the pyrrolidine and aromatic regions .

How can researchers identify biological targets for this compound?

Advanced Research Question

- Surface Plasmon Resonance (SPR) : Screen interactions with protein libraries (e.g., kinases, GPCRs) to measure binding affinities (KD values) .

- Isothermal Titration Calorimetry (ITC) : Quantify thermodynamic parameters (ΔH, ΔS) for ligand-receptor binding .

- X-ray Crystallography : Co-crystallize the compound with suspected targets (e.g., enzymes) to resolve binding modes at atomic resolution .

Data Interpretation : Cross-validate hits using orthogonal assays (e.g., fluorescence polarization for competitive binding) .

What methodologies elucidate the compound’s mechanism of action in biological systems?

Advanced Research Question

- Mutagenesis Studies : Introduce point mutations in target proteins (e.g., catalytic residues) to assess functional impacts .

- Pharmacological Profiling : Dose-response assays (IC₅₀/EC₅₀) in cell-based models (e.g., HEK293 cells overexpressing receptors) .

- Metabolic Tracing : Radiolabel the compound (³H or ¹⁴C) to track cellular uptake and distribution .

Contradiction Resolution : If conflicting activity data arise, validate using CRISPR-edited cell lines to eliminate off-target effects .

How should structure-activity relationship (SAR) studies be designed for derivatives?

Advanced Research Question

- Core Modifications : Synthesize analogs with variations in the sulfonyl group (e.g., 4-fluorophenyl vs. 4-chlorophenyl) or methoxy position (e.g., 3-methoxyphenyl) .

- Pharmacological Testing : Compare IC₅₀ values across analogs in enzyme inhibition assays (e.g., COX-2, CYP450 isoforms) .

- Computational Modeling : Use molecular docking (AutoDock Vina) to predict binding poses and prioritize synthetic targets .

Data Analysis : Apply linear regression to correlate electronic parameters (Hammett σ) with bioactivity .

What role does computational modeling play in predicting interactions with biological targets?

Advanced Research Question

- Molecular Dynamics (MD) Simulations : Simulate ligand-receptor complexes (e.g., 100 ns trajectories) to assess stability of hydrogen bonds with sulfonyl and carbonyl groups .

- Free Energy Calculations : Use MM-PBSA to estimate binding free energies and rank derivative potency .

- ADMET Prediction : Tools like SwissADME predict logP (~3.2), blood-brain barrier permeability, and CYP450 interactions .

Validation : Cross-check computational results with experimental SPR or ITC data .

How can researchers validate analytical methods for quantifying this compound in biological matrices?

Basic Research Question

- Chromatography : Develop an HPLC method (C18 column, acetonitrile/water + 0.1% formic acid) with retention time ~6.5 min .

- Calibration Curves : Use spiked plasma samples (1–1000 ng/mL) to establish linearity (R² > 0.99) and LOD/LOQ .

- Recovery Studies : Compare extraction efficiency of protein precipitation (80–85%) vs. solid-phase extraction (90–95%) .

Advanced Consideration : Validate method robustness using LC-MS/MS in multiple ionization modes (ESI+/ESI–) .

What crystallographic techniques determine the compound’s 3D structure?

Basic Research Question

- Single-Crystal X-ray Diffraction : Grow crystals via vapor diffusion (e.g., ethanol/water) and collect data at 100 K to resolve bond lengths/angles (e.g., C–S bond: ~1.76 Å) .

- Refinement : Use SHELXL for structure solution; R-factor < 0.05 indicates high accuracy .

Advanced Application : Analyze packing diagrams to identify non-covalent interactions (e.g., π-π stacking between chlorophenyl rings) influencing stability .

How is metabolic stability assessed in preclinical studies?

Advanced Research Question

- In Vitro Microsomal Assays : Incubate with human liver microsomes (HLMs) and NADPH cofactor; measure half-life (t₁/₂) via LC-MS .

- Metabolite Identification : Use high-resolution MS to detect hydroxylation or sulfoxide formation .

- CYP Inhibition : Screen against CYP3A4/2D6 isoforms to predict drug-drug interaction risks .

Data Interpretation : A t₁/₂ > 60 min suggests favorable metabolic stability for further development .

How should researchers address contradictions in experimental data?

Advanced Research Question

- Replication : Repeat assays in independent labs with standardized protocols (e.g., fixed ATP concentrations in kinase assays) .

- Multi-Technique Validation : Confirm binding data using SPR, ITC, and thermal shift assays .

- Error Analysis : Calculate standard deviations across triplicates and apply Grubbs’ test to exclude outliers .

Case Study : If cytotoxicity varies between cell lines, perform transcriptomic profiling to identify differential target expression .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.